N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrofuran-2-carboxamide;hydrochloride
Description
The compound "N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrofuran-2-carboxamide;hydrochloride" is a structurally complex molecule featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core, a 5-nitrofuran moiety, and a dimethylaminoethyl substituent.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S.ClH/c1-19(2)5-6-20(16(22)11-3-4-15(27-11)21(23)24)17-18-10-7-12-13(26-9-25-12)8-14(10)28-17;/h3-4,7-8H,5-6,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCLREARTSURQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the dioxolobenzo-thiazole core, followed by the introduction of the dimethylaminoethyl group and the nitrofuran carboxamide moiety. Common reagents used in these steps include thionyl chloride, dimethylamine, and nitrofuran derivatives. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing safety measures for handling potentially hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety may yield nitroso or nitro derivatives, while reduction of the nitro group can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Evidence
Key comparisons can be inferred based on functional groups and synthesis methods:
Pharmacological and Physicochemical Properties
Research Findings and Limitations
- Target Compound: No direct studies are cited in the provided evidence. Its nitrofuran moiety is associated with DNA damage in pathogens, while the benzothiazole core may confer antitumor properties via topoisomerase inhibition .
- Analogues: highlights carbodiimide-based synthesis, which could inform the target’s preparation. underscores the role of hydrophilic groups (e.g., hydroxyethyl-piperazine) in improving bioavailability, a strategy relevant to the target’s dimethylaminoethyl side chain .
Biological Activity
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrofuran-2-carboxamide;hydrochloride is a complex organic compound with notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C21H22ClN3O5S and a molecular weight of 463.93 g/mol. Its structure features a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN3O5S |
| Molecular Weight | 463.93 g/mol |
| CAS Number | 1215364-85-4 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects against certain diseases.
Protein Binding: It can bind to proteins, modifying their activity and influencing cellular processes. Such interactions may affect signaling pathways critical for cell proliferation and survival.
Biological Activity
Research indicates that derivatives of benzothiazoles exhibit a broad spectrum of biological activities:
- Antimicrobial Activity: Compounds similar to this compound have demonstrated significant antibacterial and antifungal properties. Studies have shown that the presence of electron-withdrawing groups (like NO2) enhances these activities against various pathogens including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties: Some benzothiazole derivatives have shown potential in inhibiting cancer cell proliferation in vitro. For example, compounds evaluated against liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines exhibited varying degrees of antiproliferative activity .
- Antiviral Activity: The structure–activity relationship (SAR) studies suggest that modifications in the benzothiazole ring can enhance antiviral properties .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Antimicrobial Efficacy: A study synthesized new benzothiazole derivatives which were tested against multiple bacterial strains. Compounds with specific substitutions showed minimal inhibitory concentrations (MICs) as low as 50 μg/mL against tested organisms .
- Anticancer Activity: Research on related compounds indicated that certain derivatives could inhibit the Raf-1 activity involved in cancer signaling pathways. These findings suggest that structural modifications can lead to enhanced therapeutic profiles .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrofuran-2-carboxamide hydrochloride, and how can purity be ensured?
- Methodological Answer : The synthesis involves amide bond formation between the nitrofuran-2-carboxylic acid derivative and the benzothiazol-6-amine intermediate. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) to enhance reaction efficiency and reduce racemization .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical to isolate the product. Monitor purity via TLC and confirm using melting point analysis and elemental composition (%C, %H, %N) .
- Hydrochloride salt formation : Treat the free base with HCl gas or concentrated HCl in anhydrous ether, followed by recrystallization from ethanol/ether mixtures .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the dimethylaminoethyl group (δ ~2.2–2.5 ppm for N(CH3)2), dioxolane protons (δ ~5.9–6.1 ppm), and nitrofuran aromatic signals (δ ~7.5–8.5 ppm). Compare with published spectra of analogous benzothiazole and dioxolane derivatives .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO2, ~1500–1350 cm⁻¹) groups. Use KBr pellets for solid samples .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm error to confirm molecular formula .
Q. How can researchers address solubility challenges in biological assays for this compound?
- Methodological Answer :
- Solvent selection : Use DMSO for initial stock solutions (≤10 mM) due to the compound’s hydrophobicity. Dilute in assay buffers containing 0.1% Tween-20 or cyclodextrins to prevent precipitation .
- Critical micelle concentration (CMC) : Characterize solubility limits via dynamic light scattering (DLS) to avoid aggregation artifacts in cell-based assays .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield of the nitrofuran-carboxamide intermediate?
- Methodological Answer :
- Factors to test : Reaction temperature (40–80°C), molar ratios (1:1 to 1:2.5 of acid:amine), and solvent polarity (DMF vs. THF). Use a central composite design to model interactions .
- Response variables : Yield (%) and purity (HPLC area%). Analyze via ANOVA to identify significant factors. For example, higher temperatures in DMF may reduce reaction time but increase side products .
Q. What strategies resolve contradictions in reported biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (e.g., incubation with mouse liver microsomes) and tissue distribution via LC-MS/MS. Poor in vivo activity may stem from rapid hepatic clearance .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS/MS) to detect active metabolites. For example, demethylation of the dimethylamino group could enhance target binding .
Q. How can computational methods guide structural modifications to improve target selectivity?
- Methodological Answer :
- Molecular docking : Model interactions between the compound and target proteins (e.g., bacterial nitroreductases). Prioritize modifications to the dioxolane or nitrofuran moieties based on binding energy scores .
- QSAR analysis : Corrogate electronic parameters (HOMO/LUMO energies) of the benzothiazole ring with antibacterial IC50 values to design derivatives with enhanced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
